Cas no 1105233-71-3 (1-(3,4-dimethylphenyl)-3-3-(6-oxo-1,6-dihydropyridazin-1-yl)propylurea)

1-(3,4-Dimethylphenyl)-3-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]urea is a synthetic organic compound featuring a urea backbone substituted with a 3,4-dimethylphenyl group and a propyl linker terminating in a 6-oxo-1,6-dihydropyridazine moiety. This structure suggests potential applications in medicinal chemistry, particularly as an intermediate or active pharmaceutical ingredient (API) due to its heterocyclic and urea-functionalized components. The compound’s pyridazine ring may confer unique binding properties, while the urea group enhances hydrogen-bonding interactions, making it valuable for targeting enzymes or receptors. Its well-defined molecular architecture allows for precise modifications, supporting research in drug discovery and biochemical studies. The compound is typically characterized by HPLC, NMR, and mass spectrometry for purity and structural confirmation.
1-(3,4-dimethylphenyl)-3-3-(6-oxo-1,6-dihydropyridazin-1-yl)propylurea structure
1105233-71-3 structure
Product name:1-(3,4-dimethylphenyl)-3-3-(6-oxo-1,6-dihydropyridazin-1-yl)propylurea
CAS No:1105233-71-3
MF:C16H20N4O2
MW:300.355603218079
CID:6245454
PubChem ID:30860696

1-(3,4-dimethylphenyl)-3-3-(6-oxo-1,6-dihydropyridazin-1-yl)propylurea Chemical and Physical Properties

Names and Identifiers

    • 1-(3,4-dimethylphenyl)-3-3-(6-oxo-1,6-dihydropyridazin-1-yl)propylurea
    • AKOS024509741
    • F5479-0154
    • VU0644189-1
    • 1-(3,4-dimethylphenyl)-3-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]urea
    • 1105233-71-3
    • 1-(3,4-dimethylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea
    • 1-(3,4-dimethylphenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea
    • Inchi: 1S/C16H20N4O2/c1-12-6-7-14(11-13(12)2)19-16(22)17-8-4-10-20-15(21)5-3-9-18-20/h3,5-7,9,11H,4,8,10H2,1-2H3,(H2,17,19,22)
    • InChI Key: UPPMDUCAHWKLAS-UHFFFAOYSA-N
    • SMILES: O=C(NC1C=CC(C)=C(C)C=1)NCCCN1C(C=CC=N1)=O

Computed Properties

  • Exact Mass: 300.15862589g/mol
  • Monoisotopic Mass: 300.15862589g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 461
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 73.8Ų

1-(3,4-dimethylphenyl)-3-3-(6-oxo-1,6-dihydropyridazin-1-yl)propylurea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5479-0154-4mg
1-(3,4-dimethylphenyl)-3-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]urea
1105233-71-3
4mg
$66.0 2023-09-10
Life Chemicals
F5479-0154-30mg
1-(3,4-dimethylphenyl)-3-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]urea
1105233-71-3
30mg
$119.0 2023-09-10
Life Chemicals
F5479-0154-2μmol
1-(3,4-dimethylphenyl)-3-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]urea
1105233-71-3
2μmol
$57.0 2023-09-10
Life Chemicals
F5479-0154-10mg
1-(3,4-dimethylphenyl)-3-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]urea
1105233-71-3
10mg
$79.0 2023-09-10
Life Chemicals
F5479-0154-5mg
1-(3,4-dimethylphenyl)-3-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]urea
1105233-71-3
5mg
$69.0 2023-09-10
Life Chemicals
F5479-0154-20mg
1-(3,4-dimethylphenyl)-3-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]urea
1105233-71-3
20mg
$99.0 2023-09-10
Life Chemicals
F5479-0154-20μmol
1-(3,4-dimethylphenyl)-3-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]urea
1105233-71-3
20μmol
$79.0 2023-09-10
Life Chemicals
F5479-0154-5μmol
1-(3,4-dimethylphenyl)-3-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]urea
1105233-71-3
5μmol
$63.0 2023-09-10
Life Chemicals
F5479-0154-15mg
1-(3,4-dimethylphenyl)-3-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]urea
1105233-71-3
15mg
$89.0 2023-09-10
Life Chemicals
F5479-0154-1mg
1-(3,4-dimethylphenyl)-3-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]urea
1105233-71-3
1mg
$54.0 2023-09-10

Additional information on 1-(3,4-dimethylphenyl)-3-3-(6-oxo-1,6-dihydropyridazin-1-yl)propylurea

Compound CAS No. 1105233-71-3: A Comprehensive Overview

CAS No. 1105233-71-3, also known as 1-(3,4-dimethylphenyl)-3-(6-oxo-1,6-dihydropyridazin-1-yl)propylurea, is a highly specialized chemical compound with significant potential in various fields of research and application. This compound has garnered attention due to its unique structural properties and promising biological activities, making it a subject of extensive study in recent years.

The chemical structure of this compound is characterized by a urea group attached to a propyl chain, which is further connected to a dihydropyridazine ring. The dihydropyridazine moiety is a six-membered ring containing two nitrogen atoms and one oxygen atom, contributing to the compound's distinctive electronic properties. The presence of the dimethylphenyl group adds to the molecule's complexity and functional diversity. This intricate structure allows for a wide range of interactions, making it a valuable tool in drug discovery and materials science.

Recent studies have highlighted the potential of this compound in the field of pharmacology. Researchers have explored its ability to modulate key biological pathways, particularly in the context of enzyme inhibition and receptor binding. For instance, investigations into its interaction with kinase enzymes have shown promising results, suggesting its potential as a lead compound for developing novel therapeutic agents. Additionally, its stability under physiological conditions and favorable pharmacokinetic profiles make it an attractive candidate for drug development.

In terms of synthesis, the compound can be prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The synthesis typically begins with the preparation of the dihydropyridazine derivative, followed by coupling with the urea moiety under specific reaction conditions. Optimization of these steps has been a focus of recent research efforts, aiming to improve yield and purity while maintaining scalability for industrial applications.

The physical and chemical properties of this compound have also been extensively studied. It exhibits good solubility in organic solvents such as dichloromethane and acetonitrile, which facilitates its use in various analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. Its melting point and boiling point are within ranges suitable for both laboratory experiments and potential industrial processes.

From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Studies have shown that under aerobic conditions, the compound undergoes microbial degradation, releasing carbon dioxide and water as primary byproducts. This suggests that it has a relatively low environmental footprint compared to other synthetic compounds.

In conclusion, CAS No. 1105233-71-3 represents a significant advancement in chemical synthesis with diverse applications across multiple disciplines. Its unique structure, coupled with favorable biological and physical properties, positions it as a key player in future research endeavors. As ongoing studies continue to uncover its full potential, this compound is poised to make substantial contributions to both academic and industrial sectors.

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